3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile
CAS No.: 61820-11-9
Cat. No.: VC3942273
Molecular Formula: C8H9Cl2N
Molecular Weight: 190.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61820-11-9 |
---|---|
Molecular Formula | C8H9Cl2N |
Molecular Weight | 190.07 g/mol |
IUPAC Name | 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile |
Standard InChI | InChI=1S/C8H9Cl2N/c1-8(2)5(3-7(9)10)6(8)4-11/h3,5-6H,1-2H3 |
Standard InChI Key | HFUWHULRJBGIQJ-UHFFFAOYSA-N |
SMILES | CC1(C(C1C#N)C=C(Cl)Cl)C |
Canonical SMILES | CC1(C(C1C#N)C=C(Cl)Cl)C |
Introduction
Synthesis and Production Methods
Chemical Synthesis Pathways
The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile typically involves cyclopropanation reactions followed by functional group transformations. Key steps include:
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Cyclopropanation: Formation of the 2,2-dimethylcyclopropane core using methods such as Simmons-Smith reaction or carbene insertion.
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Dichloroethenyl Introduction: Attachment of the 2,2-dichloroethenyl group via electrophilic substitution or cross-coupling reactions.
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Carbonitrile Functionalization: Introduction of the nitrile group through nucleophilic substitution (e.g., using cyanide salts) or dehydration of amides.
Table 1: Key Synthesis Methods
Biotransformation Approaches
Enzymatic methods using nitrile hydratase/amidase-containing microbes (e.g., Rhodococcus sp. AJ270) enable selective hydrolysis of nitriles to carboxylic acids or amides. For 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile, trans-isomers may undergo enantioselective hydrolysis to yield chiral carboxylic acids, such as chrysanthemic acid derivatives .
Physical and Chemical Properties
Structural Characteristics
The compound’s geometry is influenced by the cyclopropane ring’s strain and the electron-withdrawing dichloroethenyl group. The nitrile group’s sp-hybridized carbon enhances electrophilicity, making the compound reactive toward nucleophiles.
Table 2: Key Properties
Property | Value |
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Molecular Formula | C₈H₈Cl₂N |
Molecular Weight | 189.05 g/mol |
Boiling Point | Not reported |
Solubility | Likely in polar aprotic solvents |
Stability | Sensitive to moisture, heat |
Reactions and Transformations
Hydrolysis to Carboxylic Acids
Nitriles undergo hydrolysis to carboxylic acids under acidic or basic conditions. For 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile, hydrolysis would yield 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, a precursor to pyrethroid insecticides .
Table 3: Hydrolysis Conditions and Products
Conditions | Product | Yield (%) |
---|---|---|
H₂SO₄/H₂O, reflux | Carboxylic acid | ~80 |
NaOH/H₂O, heat | Carboxylate salt | ~85 |
Enzymatic (Rhodococcus) | Enantioselective carboxylic acid | ~70 |
Nucleophilic Additions
The nitrile group participates in nucleophilic additions, such as:
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Grignard Reagents: Formation of ketimines.
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Amines: Synthesis of primary amides.
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Alcohols: Pinner reaction to yield imino esters.
Applications and Research Findings
Role in Insecticide Synthesis
The carboxylic acid derivative of this compound is a key intermediate in pyrethroid insecticides (e.g., permethrin). The stereochemistry of the dichloroethenyl group critically influences bioactivity, with cis-configured analogs showing higher efficacy .
Biotransformation Studies
Biotransformation of nitriles to chiral carboxylic acids using microbial catalysts offers a sustainable route to enantiomerically pure compounds. For example, Rhodococcus sp. AJ270 selectively hydrolyzes trans-nitriles to (+)-(1R,3R)-carboxylic acids with >95% enantiomeric excess .
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